molecular formula C10H6FNO2 B8313135 7-Fluoro-2-nitronaphthalene

7-Fluoro-2-nitronaphthalene

Cat. No. B8313135
M. Wt: 191.16 g/mol
InChI Key: LIHIRYIUXIHNIN-UHFFFAOYSA-N
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Patent
US07202364B2

Procedure details

A mixture 7-nitro-2-aminonaphthalene (1 g, 5.31 mmol) and nitrosonium tetrafluoroborate (931 mg, 7.97 mmol) in dichloromethane (10 mL) is stirred at room temperature for 12 hours and at 110° C. for 1 hour. After cooling to room temperature, the reaction mixture is concentrated by rotary evaporator under high vacuum. The residual oil is purified by flash chromatography on silica gel (3:1 hexanes/EtOAc) to give 7-fluoro-2-nitronaphthalene as a dark red solid.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
931 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10](N)=[CH:11]2)=[CH:6][CH:5]=1)([O-:3])=[O:2].[F:15][B-](F)(F)F.N#[O+]>ClCCl>[F:15][C:10]1[CH:11]=[C:12]2[C:7]([CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:13]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C2C=CC(=CC2=C1)N
Name
Quantity
931 mg
Type
reactant
Smiles
F[B-](F)(F)F.N#[O+]
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated by rotary evaporator under high vacuum
CUSTOM
Type
CUSTOM
Details
The residual oil is purified by flash chromatography on silica gel (3:1 hexanes/EtOAc)

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C2C=CC(=CC2=C1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.